2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Overview
Description
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of trifluoromethyl, methyl, and nitro groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid typically involves the nitration of 2,4,5-trifluoro-3-methylbenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoro-5-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and applications.
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid:
Uniqueness
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and nitro groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c1-2-4(9)3(8(13)14)7(12(15)16)6(11)5(2)10/h1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDITRBZRZATMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431593 | |
Record name | 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167887-95-8 | |
Record name | 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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